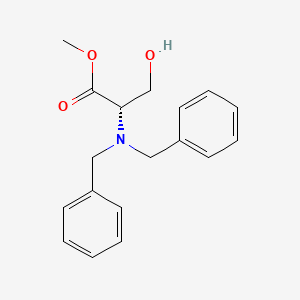

N,N-Dibenzyl-L-serine methyl ester

Description

Significance of Chiral Alpha-Amino Acid Derivatives as Synthetic Building Blocks

Chiral alpha-amino acid derivatives are fundamental components in the synthesis of a vast array of complex organic molecules. Their importance lies in their stereochemistry—the specific three-dimensional arrangement of their atoms. Since the biological activity of many pharmaceuticals and natural products is highly dependent on their chirality, having access to a reliable source of chiral molecules, often referred to as the "chiral pool," is indispensable.

Naturally occurring α-amino acids provide an excellent starting point as they possess a defined chiral center and multiple functional groups (an amino group, a carboxylic acid group, and a variable side chain) that can be chemically manipulated. acs.org This makes them ideal precursors for building more intricate structures. The pharmaceutical industry, in particular, has a significant and rising demand for chiral intermediates for the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic mixtures. nih.gov Non-natural chiral α,α-disubstituted α-amino acids, for instance, are critical building blocks for creating peptides with enhanced metabolic resistance and specific conformations. rsc.org The ability to transform these readily available chiral precursors into a wide range of compounds through well-designed reactions is a cornerstone of modern asymmetric synthesis. acs.org

Overview of L-Serine and its Derivatives as Chiral Precursors

L-serine, one of the proteinogenic amino acids, is a particularly versatile chiral precursor in organic synthesis. wikipedia.org Its side chain contains a primary hydroxyl group, which, along with the amino and carboxyl groups, provides three distinct points for chemical modification. This trifunctional nature allows for the creation of a diverse set of derivatives.

For example, L-serine can be stereospecifically converted into glyceric acid, which is a key intermediate for the synthesis of chiral glycerides. nih.gov Furthermore, derivatives of L-serine are used to synthesize other non-standard amino acids. By transforming the hydroxyl group into a good leaving group, chemists can introduce various nucleophiles to create a range of β-substituted alanines. researchgate.net The synthesis of L-serine methyl ester hydrochloride from L-serine is a common first step in many synthetic pathways, preparing the molecule for further transformations. google.com The inherent chirality of L-serine is preserved throughout these transformations, making it a reliable and cost-effective source for constructing enantiomerically pure molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(dibenzylamino)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-22-18(21)17(14-20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAGDABRDJFHHK-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88099-67-6 | |

| Record name | N,N-Dibenzyl-L-serine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dibenzyl L Serine Methyl Ester and Precursor Molecules

Synthesis of L-Serine Methyl Ester as a Fundamental Intermediate

The initial and crucial step in the synthesis of N,N-Dibenzyl-L-serine methyl ester is the formation of L-serine methyl ester. This is typically achieved through the esterification of L-serine.

Esterification Protocols for L-Serine

The esterification of the carboxyl group of amino acids is a fundamental reaction in peptide synthesis. nih.gov A common and straightforward method for synthesizing amino acid methyl esters involves the reaction of the amino acid with methanol (B129727) in the presence of an acid catalyst. nih.govnih.gov

One widely used method employs thionyl chloride in methanol. researchgate.netresearchgate.net This approach is efficient for producing the hydrochloride salt of the amino acid methyl ester. nih.gov The reaction of L-serine with thionyl chloride in methanol yields L-serine methyl ester hydrochloride. researchgate.net Other reagents that have been utilized for the esterification of amino acids include protic acids like gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as 2,2-dimethoxypropane (B42991) and ion-exchange resins. nih.gov Another effective system for this transformation is the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides good to excellent yields of amino acid methyl ester hydrochlorides. nih.gov

A classic synthesis method involves reacting L-serine with methanol in the presence of carbon dioxide to yield L-serine methyl ester. Subsequently, dissolving the L-serine methyl ester in anhydrous ether and adding hydrochloric acid at around 0°C for 3 hours produces L-Serine methyl ester hydrochloride. guidechem.com

The following table summarizes various esterification methods for L-serine.

Table 1: Esterification Protocols for L-Serine| Reagent/Catalyst | Solvent | Product | Reference |

|---|---|---|---|

| Thionyl chloride | Methanol | L-Serine methyl ester hydrochloride | researchgate.net |

| Trimethylchlorosilane (TMSCl) | Methanol | L-Serine methyl ester hydrochloride | nih.gov |

| Carbon dioxide / Hydrochloric acid | Methanol / Anhydrous ether | L-Serine methyl ester hydrochloride | guidechem.com |

Optimization of L-Serine Methyl Ester Hydrochloride Preparation

The preparation of L-serine methyl ester hydrochloride has been a subject of optimization to improve yield and efficiency. A patented method describes a process where L-serine is added to methanol, cooled, and then thionyl chloride is added dropwise. The mixture is then heated to 35-40°C and reacted for 24-48 hours. google.com After the reaction, the mixture is cooled for crystallization, and the product is obtained by centrifugation and drying. google.com A key feature of this optimized process is the recycling of the methanol recovered during centrifugation, which serves as the mother liquor for subsequent batches, reducing solvent usage and improving the final product's yield. google.com

In one specific example, 200kg of L-serine is mixed with 700L of methanol, cooled to 10°C, and then 330kg of thionyl chloride is slowly added. The temperature is maintained at 12°C during the addition. After completion, the temperature is raised to 38°C for 48 hours. This process yields L-serine methyl ester hydrochloride as a white solid with a purity of 99.5% and a yield of 93.8%. google.com Another variation involves adding 200kg of L-serine to a mixture of 300 kg of fresh methanol and 460 kg of recovered methanol, cooling to 10°C, and then slowly adding 280kg of thionyl chloride while keeping the temperature at 15°C. google.com The reaction then proceeds at 38°C for 48 hours. google.com This method eliminates the need for recrystallization, shortening the production cycle and enhancing the yield. google.com

The purification of L-serine methyl ester hydrochloride can also be achieved by selective crystallization. By dissolving the mixture of amino acid methyl ester hydrochlorides in a C1-C3 alkanol and then adding ethyl acetate, the L-serine methyl ester hydrochloride selectively precipitates due to its insolubility in ethyl acetate. google.com

N,N-Dibenzylation Strategies for L-Serine Methyl Ester

Once L-serine methyl ester is obtained, the next stage is the introduction of two benzyl (B1604629) groups onto the nitrogen atom. This can be accomplished through direct alkylation or multi-step procedures involving protection and deprotection.

Direct N-Alkylation Approaches

Direct N-alkylation of amino acid esters with alcohols presents an atom-economical and efficient method. A robust ruthenium-catalyzed methodology has been developed for the direct N-alkylation of α-amino acid esters and amides with alcohols, which notably proceeds without a base and with excellent retention of stereochemistry. nih.gov This method is of significant importance for synthesizing bioactive compounds. nih.gov While specific examples for the direct N,N-dibenzylation of L-serine methyl ester are not detailed, the general applicability of this method to various amino acid esters suggests its potential for this transformation. nih.gov

Multi-step N-Protection Procedures

Multi-step procedures for N-alkylation often involve the use of protecting groups. One common strategy is to use amide-like protection with sulfonamides, carbamates, or amides. This enhances the acidity of the N-H bond, facilitating deprotonation with a base, followed by reaction with an alkylating agent like benzyl bromide or benzyl chloride. While effective, these methods can sometimes require harsh conditions or lead to side reactions like the formation of methyl esters as byproducts. monash.edu

A study on the synthesis of N-methyl amino acids demonstrated that treating N-protected amino acids with sodium hydride and methyl iodide in a THF/DMF solvent mixture at 80°C for 24 hours can yield N-methylated products. monash.edu A similar approach could be adapted for dibenzylation. However, it's important to note that N-methylation of serine using this particular method was not reported as successful. monash.edu

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps.

For this compound, the retrosynthetic analysis begins by disconnecting the two C-N bonds of the dibenzylamino group. This disconnection leads back to L-serine methyl ester and two equivalents of a benzylating agent, such as benzyl bromide or benzyl chloride. This step is a standard N-alkylation reaction.

The next disconnection breaks the ester bond of L-serine methyl ester. This leads to the precursor L-serine and methanol. This transformation is a standard esterification reaction. L-serine is a naturally occurring amino acid and a readily available starting material.

This two-step retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights that the synthesis of this compound can be efficiently achieved from the simple and accessible precursors: L-serine, methanol, and a benzylating agent.

Preparation of N,N-Dibenzyl-Serine Aldehyde Derivatives

Reduction of this compound to the Corresponding Aldehyde

The controlled reduction of this compound to its aldehyde, N,N-Dibenzyl-L-serinal, is most effectively accomplished using hydride-based reducing agents under carefully controlled conditions. Diisobutylaluminum hydride (DIBAL-H) is a prominent reagent for this transformation. masterorganicchemistry.com The success of the reaction hinges on the stoichiometry of the reagent and, critically, on maintaining low temperatures, typically -78 °C, to prevent over-reduction to the primary alcohol. masterorganicchemistry.comresearchgate.net

The mechanism involves the coordination of the Lewis-acidic aluminum center of DIBAL-H to the ester's carbonyl oxygen. This is followed by an intramolecular transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate. masterorganicchemistry.com This intermediate is stable at low temperatures. Upon aqueous workup, it hydrolyzes to release the desired aldehyde. masterorganicchemistry.com While this method is effective for many N-protected amino esters, including serine derivatives like Garner's aldehyde, achieving high yields and purity for the N,N-dibenzyl derivative requires meticulous control of reaction parameters. masterorganicchemistry.comresearchgate.net

Table 1: Representative Conditions for the Reduction of Amino Esters to Aldehydes

| Starting Material | Reagent | Solvent | Temperature | Product | Notes |

|---|---|---|---|---|---|

| N-Protected Serine Ester | Diisobutylaluminum hydride (DIBAL-H) | Tetrahydrofuran (THF) or Dichloromethane (CH₂) | -78 °C | N-Protected Serinal | The reaction must be kept cold to prevent the aldehyde from being further reduced to an alcohol. masterorganicchemistry.com |

| N-Boc-L-proline methyl ester | Diisobutylaluminum hydride (DIBAL-H) | Toluene | -78 °C | N-Boc-L-prolinal | A warm-up step to -20 °C before quenching can sometimes be employed in related systems. pitt.edu |

Stability and Handling of N,N-Dibenzyl Alpha-Amino Aldehydes

N-protected α-amino aldehydes are notoriously sensitive compounds, and their stability is a significant concern during synthesis and subsequent reactions. The primary issue is their susceptibility to racemization, where the chiral center at the α-carbon loses its stereochemical integrity. acs.org This occurs because the α-proton is acidic and can be abstracted, leading to the formation of a planar enolate intermediate.

However, N,N-dibenzyl protected α-amino aldehydes exhibit a notable degree of configurational stability compared to many other N-protected variants (e.g., N-Boc or N-Cbz). acs.org This enhanced stability is attributed to the steric bulk and electronic properties of the two benzyl groups on the nitrogen atom. These groups can hinder the approach of bases needed to abstract the α-proton and may also disfavor the formation of a planar enolate. This makes N,N-dibenzylamino aldehydes valuable and reliable chiral building blocks in synthesis. acs.org

Despite their relative stability, careful handling is paramount. These aldehydes should be prepared and used under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. They are typically not isolated for long-term storage and are often generated and used in situ or purified quickly at low temperatures. pitt.edu The use of aprotic solvents and non-basic conditions is crucial to minimize the risk of racemization. acs.org Some synthetic protocols involve an "advanced ester reduction/alkylation" procedure where the DIBAL-H adduct is formed, and the subsequent nucleophile is added before workup, avoiding the isolation of the free aldehyde altogether. pitt.edu

Table 2: Factors Influencing the Stability of N,N-Dibenzyl Alpha-Amino Aldehydes

| Factor | Influence on Stability | Rationale |

|---|---|---|

| N-Protecting Group | High Stability | The N,N-dibenzyl group provides significant steric hindrance, which protects the acidic α-proton from abstraction and subsequent racemization. acs.org |

| Temperature | Destabilizing at Higher Temperatures | Increased temperatures provide the energy needed to overcome the activation barrier for racemization and other decomposition pathways. masterorganicchemistry.com |

| pH/Base Presence | Destabilizing | Basic conditions promote the abstraction of the α-proton, leading to the formation of an achiral enolate and loss of stereochemical information. acs.org |

| Oxygen | Potential for Oxidation | Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, requiring handling under an inert atmosphere. |

N,n Dibenzyl L Serine Methyl Ester As a Versatile Chiral Building Block in Asymmetric Synthesis

Role in Diastereoselective Transformations

The steric and electronic properties of N,N-dibenzyl-L-serine methyl ester play a crucial role in directing the stereochemical outcome of reactions, leading to the preferential formation of one diastereomer over another.

The dibenzylamino group of this compound exerts significant stereocontrol in carbon-carbon bond forming reactions. For instance, in the synthesis of β-lactam pseudopeptides, the dibenzyl-protected serine-containing dipeptides have been shown to yield the desired products with high stereoselectivity through the Mitsunobu reaction. nih.gov In one study, the cyclization of a dibenzyl-protected dipeptide resulted in the desired SS diastereoisomer with a diastereomeric ratio (dr) of 7:1 (SS to SR), which were easily separable. nih.gov This high level of diastereoselectivity highlights the directing effect of the bulky dibenzylamino group in influencing the approach of reagents and the formation of new stereocenters.

The N,N-dibenzyl group's influence on diastereomeric ratios is a key factor in its utility. The steric bulk of the two benzyl (B1604629) groups effectively shields one face of the molecule, directing incoming nucleophiles or electrophiles to the opposite, less hindered face. This steric hindrance is essential for achieving high diastereoselectivity. nih.gov

For example, in the preparation of β-lactam-containing pseudopeptides, the choice of the N-protecting group was found to be critical for the reaction's outcome. nih.gov While a tritylated compound gave no product, the use of the dibenzyl protecting group led to the formation of the desired product in a 76% isolated yield with a high diastereomeric ratio. nih.gov This demonstrates the essential role of the dibenzyl group's steric and electronic properties in controlling the formation of the β-lactam ring and influencing the diastereomeric ratio. nih.gov

The solvent can also play a role in conjunction with the dibenzyl group. For instance, the cyclization of a phenylglycine derivative, where the Cα'-H is more acidic, proceeded in DMF to give a high yield but with an almost equimolar diastereomeric ratio. nih.gov This suggests that the basicity of the dibenzylamino moiety, combined with a polar solvent like DMF, can induce epimerization at the exocyclic Cα'-H stereocenter. nih.gov

Table 1: Diastereoselective Synthesis of β-Lactam Pseudopeptides

| Dipeptide Derivative | Solvent | Diastereomeric Ratio (SS:SR) | Isolated Yield (%) |

|---|---|---|---|

| Phenylalanine (1c) | THF | 7:1 | 76 |

Data sourced from a study on the stereoselective preparation of β-lactam–containing pseudopeptides. nih.gov

Applications in Enantioselective Synthetic Routes

This compound serves as a valuable precursor for the synthesis of various enantiomerically pure compounds.

A significant application of this compound is in the synthesis of enantiomerically pure β-amino esters. This is often achieved through the formation of an intermediate aziridinium (B1262131) ion. The reaction of N,N-dibenzyl-O-methylsulfonyl serine methyl ester with various nucleophiles, including carbanions like sodium malonate, proceeds via an aziridinium intermediate to yield the corresponding β-amino ester in good to excellent yields. nih.govsigmaaldrich.com This method provides a reliable route to these valuable chiral building blocks.

Similarly, this compound is instrumental in the synthesis of enantiomerically pure α,β-diamino esters. By reacting N,N-dibenzyl-O-methylsulfonyl serine methyl ester with nitrogen-containing nucleophiles such as sodium azide (B81097) or sodium phthalimide (B116566), α,β-diamino esters can be obtained in good yields. nih.govsigmaaldrich.com This transformation also proceeds through an aziridinium intermediate, highlighting the versatility of this reactive species in generating diverse, enantiomerically pure amino acid derivatives. nih.govsigmaaldrich.com A short, successful synthesis of an orthogonally protected and enantiomerically pure 2,3-diamino propionate (B1217596) (Dap) has been described using this methodology. nih.govsigmaaldrich.com

Table 2: Synthesis of β-Amino and α,β-Diamino Esters from N,N-Dibenzyl-O-methylsulfonyl Serine Methyl Ester

| Nucleophile | Product Type | Yield |

|---|---|---|

| Sodium malonate | β-Amino ester | Good to Excellent |

| Sodium azide | α,β-Diamino ester | Good to Excellent |

| Sodium phthalimide | α,β-Diamino ester | Good to Excellent |

| Amines | α,β-Diamino ester | Good to Excellent |

This table summarizes the outcomes of reacting N,N-dibenzyl-O-methylsulfonyl serine methyl ester with various nucleophiles via an aziridinium intermediate. nih.govsigmaaldrich.com

Key Reaction Pathways and Mechanistic Insights Involving N,n Dibenzyl L Serine Methyl Ester Derivatives

Aziridinium (B1262131) Ion Mediated Transformations

A significant pathway in the chemistry of N,N-Dibenzyl-L-serine methyl ester derivatives involves the formation and subsequent reaction of an aziridinium ion. This highly reactive intermediate allows for the stereospecific introduction of a wide range of functional groups.

Formation of N,N-Dibenzyl-O-methylsulfonyl Serine Methyl Ester and Subsequent Aziridinium Ion Generation

The initial step in this transformation sequence is the conversion of the hydroxyl group of this compound into a good leaving group, typically a mesylate. This is achieved by reacting the starting material with methanesulfonyl chloride in the presence of a base, yielding N,N-Dibenzyl-O-methylsulfonyl Serine Methyl Ester. nih.govepfl.chacs.orgresearchgate.net

Upon formation, the N,N-dibenzylamino group acts as an intramolecular nucleophile, displacing the mesylate group to form a transient, highly reactive three-membered ring known as an aziridinium ion. nih.govepfl.chacs.orgresearchgate.net This intramolecular cyclization proceeds with inversion of stereochemistry at the β-carbon. The resulting N,N-dibenzyl aziridinium-2-carboxylate is a key intermediate for further synthetic elaborations. nih.gov

Regioselective and Stereoselective Nucleophilic Ring Opening with Heteronucleophiles (e.g., Azide (B81097), Phthalimide (B116566), Amines, Thiols)

A range of heteronucleophiles have been successfully employed in this reaction, including:

Azide: Sodium azide serves as an effective nucleophile, opening the aziridinium ring to yield β-azido-α-(N,N-dibenzylamino)propionate. nih.govepfl.chacs.orgresearchgate.net This product is a valuable precursor for the synthesis of α,β-diamino esters. nih.gov

Phthalimide: Sodium phthalimide also acts as a nitrogen nucleophile, affording the corresponding β-phthalimido derivative. nih.govepfl.chacs.orgresearchgate.net

Amines: Various primary and secondary amines can be used to open the aziridinium ring, providing access to a diverse array of α,β-diamino acid derivatives. nih.govepfl.ch

Thiols: Thiols are effective nucleophiles for the ring-opening of the aziridinium ion, leading to the formation of β-thio-substituted amino acid derivatives. nih.govepfl.chnih.gov

The regioselectivity of the ring-opening is a key feature of this methodology, consistently favoring attack at the C3 position (the β-carbon of the original serine). frontiersin.orgresearchgate.net

Carbon-Carbon Bond Formation via Carbanionic Reagents (e.g., Sodium Malonate)

Beyond heteronucleophiles, carbanionic reagents can also be utilized to open the aziridinium ion ring, enabling the formation of new carbon-carbon bonds. The reaction with sodium malonate, for instance, provides the corresponding β-carboxyethyl-α-(N,N-dibenzylamino)propionate derivative in good to excellent yields. nih.govepfl.chacs.orgresearchgate.net This transformation highlights the versatility of the aziridinium ion intermediate in constructing more complex carbon skeletons.

Mechanistic Aspects of Aziridinium Ring Opening

The ring-opening of the aziridinium ion derived from this compound is a classic example of a nucleophilic substitution reaction on a strained three-membered ring. The process is initiated by the formation of the aziridinium ion from the corresponding O-mesylated serine derivative. frontiersin.orgresearchgate.net This ion is a potent electrophile due to the ring strain and the positive charge on the nitrogen atom.

The subsequent nucleophilic attack proceeds via an SN2 mechanism. nih.gov This is supported by the observed stereochemistry of the products, where the nucleophile adds to the face opposite the C-N bond being broken, resulting in an inversion of configuration at the site of attack. The regioselectivity, with the nucleophile attacking the less sterically hindered β-carbon, is also consistent with an SN2 pathway. frontiersin.orgresearchgate.net Computational studies have further elucidated the transition states involved in these ring-opening reactions, confirming the factors that govern the observed regio- and stereoselectivity. rsc.org

Mitsunobu Reaction in the Context of Dibenzyl-Protected Serine Dipeptides

The Mitsunobu reaction provides an alternative and powerful method for the synthesis of β-lactam rings, particularly in the context of dipeptides derived from N,N-dibenzyl-L-serine.

Stereoselective Preparation of Beta-Lactam Pseudopeptides

The synthesis of β-lactam-containing pseudopeptides is of significant interest due to the prevalence of the β-lactam motif in antibiotics. mdpi.comnih.govresearchgate.net The Mitsunobu reaction has been successfully applied to the intramolecular cyclization of N,N-dibenzyl-protected serine-containing dipeptides to form the desired β-lactam ring. mdpi.comnih.govresearchgate.net

In this approach, a dipeptide containing an N,N-dibenzyl serine residue is treated with the standard Mitsunobu reagents, typically triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD). mdpi.comresearchgate.net This reaction facilitates the intramolecular N1-C4 bond formation, leading to the construction of the four-membered azetidin-2-one (B1220530) ring. mdpi.com

The use of the N,N-dibenzyl protecting group is crucial for the success of this transformation. mdpi.comnih.govresearchgate.net Studies have shown that other protecting groups, such as the trityl group, are ineffective under the same reaction conditions. mdpi.com The dibenzyl-protected dipeptide, however, is converted to the desired β-lactam pseudopeptide in high yield and with excellent stereoselectivity. mdpi.comnih.govresearchgate.net For example, the cyclization of a dibenzyl-protected seryl-phenylalanine dipeptide yielded the corresponding SS diastereoisomer of the β-lactam pseudopeptide in 76% isolated yield. mdpi.com This highlights the critical role of the N-protecting group in directing the outcome of the Mitsunobu reaction for the synthesis of these complex molecules.

| Reaction Type | Reactants | Product | Key Features |

| Aziridinium Ion Formation | This compound, Methanesulfonyl chloride | N,N-Dibenzyl aziridinium-2-carboxylate | Intramolecular cyclization with inversion of stereochemistry. |

| Nucleophilic Ring Opening | N,N-Dibenzyl aziridinium-2-carboxylate, Sodium azide | β-azido-α-(N,N-dibenzylamino)propionate | Regioselective and stereoselective SN2 attack at the β-carbon. |

| Nucleophilic Ring Opening | N,N-Dibenzyl aziridinium-2-carboxylate, Sodium phthalimide | β-phthalimido-α-(N,N-dibenzylamino)propionate | High yield formation of the phthalimido derivative. |

| Nucleophilic Ring Opening | N,N-Dibenzyl aziridinium-2-carboxylate, Amines/Thiols | α,β-diamino acid derivatives / β-thio-substituted amino acid derivatives | Versatile introduction of nitrogen and sulfur functionalities. |

| C-C Bond Formation | N,N-Dibenzyl aziridinium-2-carboxylate, Sodium malonate | β-carboxyethyl-α-(N,N-dibenzylamino)propionate | Formation of a new carbon-carbon bond. |

| Mitsunobu Reaction | N,N-Dibenzyl-seryl-phenylalanine dipeptide, PPh3, DIAD | β-Lactam pseudopeptide (SS diastereoisomer) | Stereoselective intramolecular cyclization to form a β-lactam ring. |

Influence of Protecting Groups on Reaction Outcome

In the synthesis of complex molecules from this compound and its derivatives, the choice of protecting groups for the amine and hydroxyl functionalities is of paramount importance, dictating the course and efficiency of chemical transformations. A protecting group must be robust enough to withstand a variety of reaction conditions while also being selectively removable without affecting other parts of the molecule. uchicago.edu The steric and electronic properties of these groups can significantly influence reaction rates, yields, and stereoselectivity. nih.gov

The N,N-dibenzyl group itself serves as a crucial protecting group for the primary amine of serine. Its bulky nature can direct the stereochemical outcome of reactions at adjacent centers. However, its basicity can also lead to undesirable side reactions, such as epimerization at the α-carbon, particularly in the presence of a base and a polar aprotic solvent like dimethylformamide (DMF). nih.gov This highlights the delicate balance required when selecting protecting groups and reaction conditions.

In peptide synthesis, a field closely related to the modification of amino acids like serine, a wide array of protecting groups are employed. These groups are often categorized by their lability under specific conditions (e.g., acid-labile, base-labile, or removable by hydrogenolysis). rsc.org For the hydroxyl group of serine, common protecting groups include benzyl (B1604629) (Bzl) ethers, tert-butyl (tBu) ethers, and various silyl (B83357) ethers. wiley.compeptide.com The choice between these is critical. For instance, a benzyl group can be removed by hydrogenolysis, a condition under which a tert-butyl ether is stable. Conversely, the tert-butyl group is cleaved under acidic conditions that would leave the benzyl group intact. peptide.com This concept of "orthogonality" allows for the selective deprotection of one functional group in the presence of others, a cornerstone of modern synthetic strategy. uchicago.edu

A study on the preparation of β-lactam pseudopeptides from serine derivatives demonstrated the profound impact of the N-protecting group on the reaction's success. When comparing phthalimide, trityl, and dibenzyl groups, it was found that the dibenzyl group was essential for achieving high yields and stereoselectivity in a Mitsunobu reaction for cyclization. nih.gov This underscores that the protecting group is not merely a passive placeholder but an active participant in influencing the transition state and, consequently, the reaction's outcome.

The following table summarizes some common protecting groups for the functional moieties in serine derivatives and their typical cleavage conditions, illustrating the options available to a synthetic chemist.

| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions |

| Amine | Dibenzyl | Bn₂ | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) |

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Amine | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis, Strong Acid |

| Hydroxyl | Benzyl | Bzl | Catalytic Hydrogenolysis |

| Hydroxyl | tert-Butyl | tBu | Strong Acid (e.g., TFA) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TBAF) |

Olefination Reactions with Serine-Derived Aldehydes

The aldehyde functional group, readily derived from this compound, is a versatile intermediate for carbon-carbon bond formation. Olefination reactions, in particular, provide powerful methods for synthesizing unsaturated compounds like allylic amines.

Wittig Olefination for Allylic Amine Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. In the context of serine-derived aldehydes, it offers a direct route to valuable allylic amine synthons. The reaction involves the addition of a phosphorus ylide (a Wittig reagent) to the aldehyde, which proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and a phosphine (B1218219) oxide.

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Unstabilized ylides (e.g., those prepared from alkyltriphenylphosphonium halides) typically favor the formation of (Z)-alkenes, while stabilized ylides (e.g., those bearing an electron-withdrawing group) generally yield (E)-alkenes. This control is crucial for the synthesis of specific stereoisomers of allylic amines, which are important building blocks in natural product synthesis and medicinal chemistry.

Horner-Wadsworth-Emmons Olefination for Stereoselective Product Formation

A powerful modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) olefination, offers significant advantages, particularly in terms of stereoselectivity and the ease of product purification. The HWE reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphorus ylides, often leading to higher reaction yields.

A key feature of the HWE reaction is its strong propensity to produce (E)-alkenes. The mechanism involves the formation of an intermediate that, under thermodynamic control, preferentially leads to the trans-configured double bond. This high (E)-selectivity is a major advantage for synthetic applications where the trans geometry is desired. Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which is easily removed during aqueous workup, simplifying the purification process compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.

The table below compares key features of the Wittig and HWE reactions in the context of serine-derived aldehyde olefination.

| Feature | Wittig Olefination | Horner-Wadsworth-Emmons (HWE) Olefination |

| Reagent | Phosphorus Ylide (Ph₃P=CHR) | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) |

| Typical Selectivity | (Z)-selective with unstabilized ylides, (E)-selective with stabilized ylides | Highly (E)-selective |

| Reagent Basicity | Strong base often required for ylide generation | Milder bases can be used (e.g., NaH, K₂CO₃) |

| Byproduct | Triphenylphosphine oxide (Ph₃PO) | Dialkyl phosphate salt |

| Purification | Can be challenging due to Ph₃PO | Generally straightforward |

Reductive Amination Strategies for Diaminopropanol Intermediates

Reductive amination is a cornerstone of amine synthesis, providing a direct method to convert aldehydes into amines. When applied to aldehydes derived from N,N-Dibenzyl-L-serine, this strategy opens a pathway to chiral 1,2-diaminopropanol derivatives. These structures are valuable intermediates for the synthesis of ligands, catalysts, and biologically active molecules.

The process typically involves two key steps that are often performed in a single pot: the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine. A variety of reducing agents can be employed, with the choice depending on the substrate and the desired selectivity. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly useful as they are milder reducing agents that selectively reduce the iminium ion in the presence of the starting aldehyde.

The stereochemical integrity of the original serine stereocenter is generally maintained throughout this process, allowing for the synthesis of enantiomerically enriched diaminopropanol products. Asymmetric reductive amination, using a chiral auxiliary or catalyst, can also be employed to control the stereochemistry of the newly formed amine center if a prochiral amine is used. researchgate.net

Oxidative Transformations in N,N-Dibenzyl Serine Derivatives (e.g., Hypervalent Iodine Reagents)

The oxidation of alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. For N,N-Dibenzyl serine derivatives, the primary alcohol can be selectively oxidized to the corresponding aldehyde, a key intermediate for the olefination and reductive amination reactions discussed previously.

Hypervalent iodine reagents have emerged as powerful oxidants for this purpose due to their mild reaction conditions, high selectivity, and low toxicity compared to many heavy metal-based oxidants (e.g., chromium or manganese reagents). The most common of these are the Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX).

DMP is particularly favored for its high efficiency and operational simplicity, allowing for the rapid and clean conversion of primary alcohols to aldehydes at room temperature. IBX, while less soluble in common organic solvents, is also a highly effective and selective oxidizing agent. The use of these reagents avoids the harsh conditions and toxic byproducts associated with older oxidation methods, making them well-suited for complex and sensitive substrates like serine derivatives.

Direct Amidation Reactions of Serine Methyl Esters (e.g., Cesium Carbonate Promotion)

The conversion of esters to amides is a fundamental reaction in organic chemistry, essential for the formation of peptide bonds and other amide-containing structures. While this transformation can sometimes be sluggish, certain promoters can facilitate the direct amidation of unactivated esters like this compound.

Applications in the Total Synthesis of Complex Organic Molecules and Analogues

Synthesis of Beta-Amino and Alpha,Beta-Diamino Acid Derivatives

N,N-Dibenzyl-L-serine methyl ester serves as a key starting material for the enantiomerically pure synthesis of β-amino and α,β-diamino acid derivatives. A common strategy involves the activation of the hydroxyl group, often by converting it to a methylsulfonyl ester. This intermediate, N,N-dibenzyl-O-methylsulfonyl serine methyl ester, readily forms an aziridinium (B1262131) ion. This highly reactive intermediate can then be opened by a variety of nucleophiles. acs.orgnih.gov

The reaction of the aziridinium intermediate with heteronucleophiles such as sodium azide (B81097), sodium phthalimide (B116566), various amines, and thiols, as well as carbanions like sodium malonate, leads to the formation of the corresponding β-substituted amino esters or α,β-diamino esters in good to excellent yields. acs.orgnih.gov This method provides a versatile and efficient pathway to a range of non-proteinogenic amino acids, which are valuable components in the development of peptidomimetics and other bioactive molecules.

Preparation of 2,3-Diaminopropanoic Acid (L-Dap) and its Orthogonally Protected Forms

The synthesis of orthogonally protected 2,3-diaminopropanoic acid (L-Dap) derivatives, crucial building blocks for various natural products and pharmaceuticals, can be efficiently achieved using this compound. acs.orgmdpi.com A concise synthesis of enantiomerically pure and orthogonally protected L-Dap has been described, highlighting the utility of the aziridinium intermediate derived from N,N-dibenzyl-O-methylsulfonyl serine methyl ester. acs.orgnih.gov

In a different approach, D-serine can be utilized as a starting material to produce protected 2,3-L-diaminopropanoic acid (L-Dap) methyl esters. mdpi.comresearchgate.netnih.gov This strategy involves the preparation of appropriately masked 2,3-diaminopropanols through the reductive amination of an aldehyde derived from Nα-Fmoc-O-tert-butyl-D-serine. mdpi.comresearchgate.netnih.govscdi-montpellier.fr The resulting 2,3-diaminopropanols can then be oxidized to furnish the desired L-Dap derivatives with orthogonal protecting groups, such as Fmoc and Boc or Ts, which are essential for solid-phase peptide synthesis and the construction of complex peptides. mdpi.com

Construction of Beta-Lactam Heterocycles and Pseudopeptides

This compound is instrumental in the stereoselective synthesis of β-lactam-containing pseudopeptides. The dibenzyl protective group on the nitrogen atom has been shown to be crucial for the successful outcome of the Mitsunobu reaction in the formation of the 3-amino-azetidin-2-one core. nih.govmdpi.comresearchgate.net

The synthesis involves the coupling of N,N-dibenzyl-L-serine with another amino acid ester to form a dipeptide. This dipeptide, upon treatment with reagents for the Mitsunobu reaction, undergoes intramolecular cyclization to yield the desired β-lactam heterocycle with high stereoselectivity and in good yields. nih.govmdpi.comresearchgate.net This methodology has been successfully applied to the preparation of various β-lactam phenylalanine derivatives, demonstrating the versatility of the N-dibenzyl protective group in this context. mdpi.com The resulting β-lactam pseudopeptides are of significant interest due to their potential as analogs of β-lactam antibiotics like nocardicins. nih.govresearchgate.net

Total Synthesis of Natural Products (e.g., Zwittermicin A and its Enantiomers)

A significant application of this compound is demonstrated in the total synthesis of complex natural products. Notably, it was a key starting material in the first total synthesis of the enantiomer of zwittermicin A, which ultimately led to the unambiguous assignment of the absolute stereostructure of the natural product. nih.gov

Synthesis of Fluorinated Amino Acid Derivatives

While direct use of this compound in the synthesis of fluorinated amino acids is not extensively documented in the provided search results, the broader context of synthesizing fluorinated amino acids often involves chiral precursors and protective group strategies where dibenzyl groups are relevant. The synthesis of fluorinated amino acids is a significant area of research due to the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability and altered biological activity. researchgate.netresearchgate.net

General strategies for synthesizing fluorinated amino acids include the use of chiral Ni(II) complexes for asymmetric synthesis, stereoselective fluorination of amino alcohol precursors using reagents like Deoxo-Fluor, and various cross-coupling reactions. beilstein-journals.orgnih.gov For instance, the synthesis of 3-fluoro-N-methyl-D-aspartic acid involves the fluorination of an amino alcohol precursor via an aziridinium intermediate, a reactive species similar to that formed from this compound derivatives. nih.gov The principles of using chiral amino acid-derived starting materials and protective groups are central to these syntheses.

Development of Peptidomimetics and Conformationally Restrained Peptides

This compound and its derivatives are valuable tools in the development of peptidomimetics and conformationally restrained peptides. The ability to introduce diverse functionalities at the β-position and to create stereochemically defined α,β-diamino acids provides access to novel peptide building blocks. acs.orgnih.govmdpi.com These modified amino acids can be incorporated into peptide sequences to induce specific secondary structures, enhance stability against enzymatic degradation, and improve receptor binding affinity and selectivity. psu.edu

The construction of β-lactam-containing pseudopeptides, as discussed earlier, is a prime example of creating conformationally restricted peptidomimetics. nih.govresearchgate.net Furthermore, the synthesis of orthogonally protected L-Dap derivatives from serine precursors enables their use in solid-phase peptide synthesis to create branched or cyclic peptides, which are important classes of conformationally constrained molecules. mdpi.comresearchgate.net These strategies are crucial in drug design, where controlling the three-dimensional structure of a peptide is key to achieving desired biological activity. magtech.com.cnnih.govmdpi.com

Advanced Research Topics and Future Directions in N,n Dibenzyl L Serine Methyl Ester Chemistry

Development of Novel Derivatization Strategies for Enhanced Synthetic Utility

A significant advancement in the derivatization of N,N-Dibenzyl-L-serine methyl ester involves the formation of an aziridinium (B1262131) intermediate. This is typically achieved by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, which then undergoes intramolecular cyclization. The resulting highly reactive aziridinium ion can be attacked by a wide range of nucleophiles, leading to the stereospecific formation of new C-N, C-S, and C-C bonds.

One prominent example is the reaction of N,N-dibenzyl-O-methylsulfonyl serine methyl ester with various heteronucleophiles. nih.govacs.orgepfl.ch This strategy has been successfully employed to synthesize enantiomerically pure β-amino and α,β-diamino esters. nih.govacs.orgepfl.ch The reaction proceeds via an aziridinium intermediate, which is then opened by nucleophiles such as sodium azide (B81097), phthalimide (B116566), amines, and thiols. nih.govacs.orgepfl.ch This method provides a direct route to orthogonally protected 2,3-diaminopropionate (Dap) derivatives, which are valuable building blocks in peptide synthesis. nih.govacs.org

The versatility of this aziridinium-based derivatization is further highlighted by its reaction with carbanions, such as sodium malonate, to form new carbon-carbon bonds. nih.govacs.orgepfl.ch This opens up avenues for the synthesis of a diverse array of non-natural amino acid derivatives with expanded structural complexity.

Table 1: Nucleophilic Ring-Opening of Aziridinium Ion from N,N-Dibenzyl-O-methylsulfonyl Serine Methyl Ester

| Nucleophile | Product Type | Reference |

| Sodium azide | β-azido-α-amino ester | nih.govacs.org |

| Phthalimide | β-phthalimido-α-amino ester | nih.govacs.org |

| Amines | α,β-diamino ester | nih.govacs.org |

| Thiols | β-thio-α-amino ester | nih.govacs.org |

| Sodium malonate | β-carboxy-α-amino ester derivative | nih.govacs.org |

Another derivatization strategy involves the reaction with deoxyfluorinating agents like (diethylamino)sulfur trifluoride (DAST). This reaction leads to the formation of fluorinated amino acids, which are of significant interest in medicinal chemistry due to their unique biological properties.

Exploration of New Catalytic Systems for Stereoselective Transformations

While the inherent chirality of this compound can direct the stereochemical outcome of many reactions, the exploration of new catalytic systems is crucial for achieving higher efficiency and accessing novel transformations. The development of asymmetric catalysis, in particular, holds immense promise for the synthesis of complex chiral molecules from this starting material.

Recent advances in organocatalysis have demonstrated the power of small organic molecules to catalyze a wide range of asymmetric transformations. thieme-connect.comnih.gov For instance, proline and its derivatives have been shown to be effective catalysts for asymmetric aldol (B89426), Mannich, and Michael reactions. thieme-connect.com The application of such organocatalytic systems to this compound and its derivatives could enable the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds at the α- or β-position.

Furthermore, transition metal catalysis offers a vast toolbox for stereoselective transformations. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the formation of C-C and C-N bonds. rsc.org The development of chiral ligands for these catalysts could enable the enantioselective alkylation or arylation of derivatives of this compound. Similarly, nickel-catalyzed reactions are emerging as powerful tools for the stereoselective alkylation of C(sp³)–H bonds, a transformation that could be applied to further functionalize this versatile building block. springernature.com

Biocatalysis, using enzymes to perform chemical transformations, is another rapidly growing field. acs.orgnih.govmdpi.com Lipases and proteases are already used for the kinetic resolution of racemic amino acid esters, and engineered enzymes are being developed for a wide range of asymmetric syntheses. acs.orgmdpi.com The use of enzymes could offer highly selective and environmentally friendly methods for the derivatization of this compound.

Computational and Theoretical Studies on Reaction Mechanisms and Stereocontrol

Computational and theoretical studies are becoming increasingly important tools for understanding reaction mechanisms and predicting stereochemical outcomes. rsc.orgacs.org For reactions involving this compound, computational methods can provide valuable insights into the structure and reactivity of key intermediates, such as the aziridinium ion. rsc.org

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions, allowing researchers to understand the factors that control regioselectivity and stereoselectivity. nih.govrsc.org For example, computational studies on the ring-opening of aziridinium ions have helped to elucidate why a particular nucleophile attacks at a specific carbon atom and from which face of the ring it approaches. rsc.orgacs.org This knowledge is crucial for designing new reactions with predictable outcomes.

Theoretical studies can also be used to predict the conformational preferences of this compound and its derivatives. This information is valuable for understanding how the substrate's conformation influences the stereochemical course of a reaction, a concept explained by models such as the Zimmerman-Traxler model for aldol reactions. wikipedia.org By combining computational and experimental approaches, researchers can gain a deeper understanding of the factors that govern stereocontrol in reactions involving this chiral building block.

Expansion of Synthetic Scope towards Undiscovered Bioactive Compounds

The derivatization strategies and catalytic systems discussed above open up a vast chemical space for the synthesis of novel compounds with potential biological activity. The ability to introduce a wide range of functional groups with high stereocontrol allows for the creation of libraries of compounds for screening in biological assays.

The synthesis of α,β-diamino acids and their derivatives from this compound is a prime example of this. nih.govacs.orgnih.gov These compounds are found in a number of natural products with interesting biological activities and are also important components of peptidomimetics.

Furthermore, the synthesis of fluorinated amino acids from this compound provides access to a class of compounds with unique properties. mdpi.com The introduction of fluorine can significantly alter the metabolic stability, lipophilicity, and binding affinity of a molecule, making fluorinated amino acids valuable probes for studying biological systems and for the development of new pharmaceuticals. The connection of this compound derivatives to the catabolism of the anti-cancer drug 5-fluorouracil (B62378) further underscores its relevance in medicinal chemistry.

Investigation into Sustainable and Efficient Synthetic Routes for this compound Derivatives

In recent years, there has been a growing emphasis on the development of sustainable and efficient synthetic methods in chemistry. This includes the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and reagents.

For the synthesis of this compound and its derivatives, there are several areas where green chemistry principles can be applied. For instance, traditional N-alkylation methods often rely on the use of stoichiometric amounts of alkyl halides, which generate significant amounts of waste. nih.gov Catalytic methods for the direct N-alkylation of amino acids using alcohols as the alkylating agent, with water as the only byproduct, represent a much more sustainable alternative. nih.govnih.govresearchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for preparing N,N-Dibenzyl-L-serine methyl ester?

this compound is synthesized via a two-step strategy: (1) esterification of L-serine with methanol under acidic conditions to form L-serine methyl ester, followed by (2) N,N-dibenzylation using benzyl halides or benzylating agents in the presence of a base. Protecting group strategies, such as selective benzylation, ensure the amino group is fully substituted while preserving stereochemistry. Similar methodologies are employed for Boc-protected serine derivatives, where carbamate formation precedes esterification .

Q. How is the purity of this compound assessed during synthesis?

Post-synthesis purification involves liquid-liquid extraction (e.g., ether/water partitioning to remove unreacted reagents), followed by drying with anhydrous magnesium sulfate. Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization may further refine purity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and purity .

Q. What spectroscopic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the ester group (COOCH at ~3.6 ppm for methyl protons) and benzyl substituents (aromatic protons at 7.2–7.4 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 209.1052 for [M+H]).

- Infrared (IR): Peaks at ~1740 cm (ester C=O) and 3300–3500 cm (hydroxyl and NH stretches) confirm functional groups .

Advanced Research Questions

Q. How can the Taguchi experimental design optimize synthesis parameters for this compound?

The Taguchi method uses orthogonal arrays (e.g., L9 array) to systematically test parameters like catalyst type, concentration, temperature, and molar ratios. Signal-to-noise (S/N) ratios identify optimal conditions (e.g., KOH as catalyst at 1.5 wt%, 60°C), while ANOVA quantifies parameter contributions. For example, catalyst concentration was the most influential factor (77.6% contribution) in rapeseed methyl ester synthesis, a model applicable to serine ester optimization .

Q. How does the chirality of this compound impact its role in natural product synthesis?

The compound serves as a chiral building block in total synthesis, such as in zwittermicin A, where its L-configuration dictates antipodal stereochemistry in the final product. Enantiomeric purity is critical, as biological activity varies significantly between stereoisomers (e.g., differential antifungal activity of zwittermicin A vs. its enantiomer) . Chiral HPLC or polarimetry ensures enantiomeric excess (ee) >98% for reproducible results.

Q. What kinetic insights apply to enzymatic hydrolysis of structurally similar serine esters?

Studies on bromelain-catalyzed hydrolysis of N-benzyloxycarbonyl-L-phenylalanyl-L-serine methyl ester reveal pH-dependent Michaelis-Menten parameters. The enzyme-substrate binding energy (K) and catalytic efficiency (k/K) are optimized at pH 6–7. Such analyses guide the design of serine esters for protease-stable prodrugs or peptide synthesis .

Q. What advanced techniques resolve contradictions in reaction yields or stereochemical outcomes?

- Design of Experiments (DoE): Resolves parameter conflicts (e.g., temperature vs. catalyst loading) through factorial analysis.

- Crystallography/X-ray Diffraction: Confirms absolute stereochemistry when NMR data is ambiguous.

- Isotopic Labeling: Traces reaction pathways (e.g., C-labeled serine to study benzylation efficiency) .

Methodological Tables

| Parameter | Optimal Level | Contribution (%) | Source |

|---|---|---|---|

| Catalyst concentration | 1.5 wt% | 77.6 | |

| Reaction temperature | 60°C | 12.3 | |

| Molar ratio (alcohol:oil) | 1:6 | 5.1 |

| Kinetic Parameter | Value | Condition | Source |

|---|---|---|---|

| K (mM) | 0.45 | pH 7.0, 25°C | |

| k (s) | 1.2 × 10 | pH 7.0, 25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.